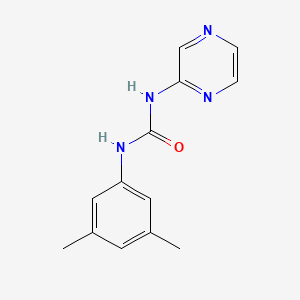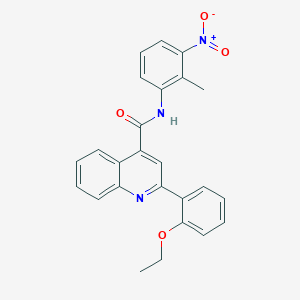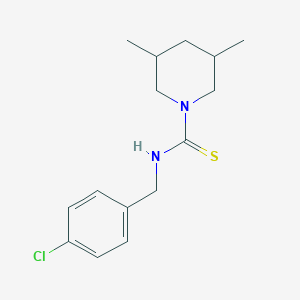![molecular formula C19H21ClN2O2 B4669640 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)
1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine
描述
1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenylpiperazine class. It is a synthetic compound that was first synthesized in the 1980s and has been used in scientific research to study its effects on the central nervous system.
作用机制
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine involves its binding to the 5-HT2A and 5-HT2C receptors in the central nervous system. This results in the activation of these receptors, leading to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation is responsible for the psychoactive effects of 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
MCPP has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, leading to changes in mood and behavior. It has also been shown to affect the levels of various neurotransmitters such as serotonin, acetylcholine, and histamine. These effects can lead to changes in perception, cognition, and motor function.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine in lab experiments is its ability to selectively target the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine is its psychoactive effects, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine. One area of interest is its potential as a therapeutic agent for various psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is its role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and diabetes. Additionally, further research is needed to better understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine and its effects on the central nervous system.
科学研究应用
MCPP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-6-2-4-8-17(15)21-10-12-22(13-11-21)19(23)14-24-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZHCKHUEXORQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate](/img/structure/B4669565.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
![2-(3-chlorophenyl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4669589.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669608.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4669632.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4669638.png)


![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669648.png)
